1H-Benzimidazole, 2-(methoxyphenylmethyl)-
Description
1H-Benzimidazole, 2-(methoxyphenylmethyl)-, is a benzimidazole derivative characterized by a methoxyphenylmethyl group (-CH₂-C₆H₄-OCH₃) at the 2-position of the benzimidazole core. Benzimidazoles are aromatic heterocyclic compounds with a fused benzene and imidazole ring system, renowned for their diverse pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The methoxyphenylmethyl substituent enhances lipophilicity and may improve membrane permeability, while the methoxy group contributes electronic effects (e.g., electron-donating) that influence binding to biological targets .
Properties
CAS No. |
1218-73-1 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-[methoxy(phenyl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2O/c1-18-14(11-7-3-2-4-8-11)15-16-12-9-5-6-10-13(12)17-15/h2-10,14H,1H3,(H,16,17) |
InChI Key |
JWHGIUIPEAVZBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-(methoxyphenylmethyl)- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general synthetic route can be summarized as follows:
Condensation Reaction: o-Phenylenediamine reacts with an aromatic aldehyde (such as methoxybenzaldehyde) in the presence of an acid catalyst (e.g., hydrochloric acid) to form the corresponding Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the benzimidazole ring system.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired 1H-Benzimidazole, 2-(methoxyphenylmethyl)-.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
1H-Benzimidazole, 2-(methoxyphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with benzimidazole structures exhibit significant antibacterial and antifungal activities. For instance, a study highlighted the synthesis of various benzimidazole derivatives that demonstrated promising activity against Gram-positive and Gram-negative bacteria, as well as fungi .
Anti-inflammatory and Analgesic Properties
Numerous studies have reported the anti-inflammatory and analgesic effects of benzimidazole derivatives. For example, compounds derived from 1H-benzimidazole were shown to significantly reduce inflammation and pain in animal models. A specific study found that certain derivatives exhibited analgesic activity comparable to standard drugs like diclofenac . The structure-activity relationship (SAR) studies suggest that modifications on the benzimidazole core can enhance these properties.
Anticancer Potential
The anticancer potential of benzimidazole derivatives is another area of active research. Several compounds have been identified as effective against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. A notable case study involved a derivative that showed efficacy against breast cancer cells by inhibiting specific signaling pathways .
SAR Studies
Structure-activity relationship studies are vital for optimizing the pharmacological profiles of benzimidazole derivatives. Modifications such as substitutions on the phenyl ring or alterations in the methoxy group can significantly impact their biological activity. Research has shown that specific substitutions enhance selectivity towards COX-2 over COX-1, leading to reduced side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(methoxyphenylmethyl)- involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, interfering with their normal functions. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can disrupt the integrity of microbial cell membranes, resulting in antimicrobial effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of 1H-Benzimidazole Derivatives
Pharmacokinetic and Toxicity Profiles
- Methylthio groups may undergo oxidative metabolism to sulfoxides, altering activity .
Toxicity :
- Chloromethyl derivatives (e.g., 2-(chloromethyl)-1H-benzimidazole) pose reactivity risks, necessitating careful handling .
Biological Activity
1H-Benzimidazole, 2-(methoxyphenylmethyl)-, also known as 2-(4-methoxyphenyl)methyl-1H-benzimidazole, is a compound belonging to the benzimidazole class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of 1H-benzimidazole, 2-(methoxyphenylmethyl)- features a benzimidazole core with a methoxyphenylmethyl substituent. This unique configuration influences its reactivity and biological interactions. The presence of the methoxy group enhances solubility and modulates the compound's interaction with biological targets.
Antioxidant and Anti-inflammatory Properties
Research indicates that 1H-benzimidazole, 2-(methoxyphenylmethyl)- exhibits significant antioxidant and anti-inflammatory activities. These properties are attributed to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines, suggesting potential applications in treating oxidative stress-related disorders .
Antimicrobial Activity
Studies have shown that derivatives of benzimidazole, including this compound, possess notable antimicrobial properties. Specifically, it has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For instance, a related study found that benzimidazole derivatives exhibited significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer activity of benzimidazole derivatives has been widely documented. The compound's ability to inhibit microtubule polymerization makes it a candidate for further investigation in cancer therapeutics. It has shown promise as an anticancer agent , particularly in inhibiting cell proliferation in various cancer cell lines .
The biological activity of 1H-benzimidazole, 2-(methoxyphenylmethyl)- can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It potentially interacts with receptors that mediate inflammatory responses and cellular growth pathways.
Study on Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various benzimidazole derivatives, 1H-benzimidazole, 2-(methoxyphenylmethyl)- was tested against Bacillus subtilis and E. coli. The results indicated that this compound exhibited significant zones of inhibition comparable to standard antibiotics .
Antioxidant Activity Assessment
Another research effort focused on assessing the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The findings demonstrated a strong correlation between the concentration of the compound and its ability to neutralize free radicals.
Comparative Analysis with Other Benzimidazole Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-chlorophenyl)methyl-1H-benzimidazole | Chlorine substituent | Antimicrobial |
| 2-(4-methylphenyl)methyl-1H-benzimidazole | Methyl group | Anticancer |
| 2-(4-methoxybenzyl)-1H-benzimidazole | Lacks phenylethyl group | Antioxidant |
This table highlights how structural variations among benzimidazole derivatives influence their biological activities.
Q & A
Basic Question: What are the standard synthetic methodologies for preparing 1H-Benzimidazole, 2-(methoxyphenylmethyl)- derivatives?
Answer:
The synthesis typically involves condensation of o-phenylenediamine with a substituted aldehyde under acidic or catalytic conditions. For methoxyphenylmethyl-substituted derivatives, 4-methoxybenzaldehyde is a common starting material. A robust method employs:
- FeCl₃/SiO₂ nanocatalysts under solvent-free conditions at 75°C, achieving high yields (~90%) via cyclocondensation .
- Trifluoroacetic acid (TFA) as a Brønsted acid catalyst in a one-pot reaction, facilitating both imine formation and cyclization .
Key steps include refluxing equimolar ratios of reactants in ethanol or acetonitrile for 6–12 hours, followed by purification via column chromatography.
Advanced Question: How can reaction conditions be optimized to enhance yield and purity for this compound?
Answer:
Optimization involves systematic parameter screening:
- Catalyst loading : 4% FeCl₃·6H₂O relative to SiO₂ support improves dispersion and active site availability .
- Temperature : 75°C balances reaction kinetics and avoids decomposition of the methoxyphenyl group.
- Solvent selection : Solvent-free conditions minimize side reactions (e.g., hydrolysis) and simplify purification .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .
Advanced characterization (e.g., HPLC, GC-MS) is critical to monitor intermediates and validate purity .
Basic Question: What spectroscopic and crystallographic techniques are used to characterize this compound?
Answer:
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, benzimidazole aromatic protons at δ 7.1–8.3 ppm) .
- X-ray crystallography : Resolves molecular geometry (bond angles, torsion) using SHELXL97 for refinement. For example, triclinic crystal systems (space group P1) with Z = 4 are common for benzimidazoles .
- IR spectroscopy : Identifies N-H stretching (~3200 cm⁻¹) and C=N/C-O vibrations (~1600 cm⁻¹ and 1250 cm⁻¹) .
Advanced Question: How can biological activity (e.g., antimicrobial, anticancer) be systematically evaluated for this compound?
Answer:
- Antimicrobial assays : Use agar diffusion (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Methoxyphenyl derivatives often show enhanced activity due to lipophilicity .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Structural analogs exhibit activity via DNA intercalation or topoisomerase inhibition .
- Molecular docking : Validate binding to targets (e.g., C. albicans CYP51 for antifungals) using AutoDock or Schrödinger Suite .
Advanced Question: How should researchers resolve contradictions in biological activity data across studies?
Answer:
- Dose-response validation : Replicate assays with standardized protocols (e.g., CLSI guidelines) to rule out false positives .
- SAR analysis : Compare substituent effects (e.g., methoxy position, methylene linker length) on activity .
- Meta-analysis : Aggregate data from analogs (e.g., 2-phenyl vs. 2-pyridinyl benzimidazoles) to identify trends .
Example: Methoxy at the para position enhances antimicrobial activity, while ortho substitution may sterically hinder target binding .
Advanced Question: What computational strategies predict the pharmacokinetic and toxicity profiles of this compound?
Answer:
- ADMET prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity. Methoxyphenyl groups generally improve metabolic stability .
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with reactivity .
- MD simulations : Model binding dynamics to receptors (e.g., EGFR kinase) over 100-ns trajectories to assess binding mode stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
